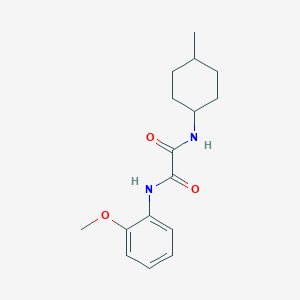
N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide, commonly known as methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was initially developed as a potential therapeutic drug for the treatment of depression and chronic pain. However, due to its psychoactive effects, it has become a popular recreational drug.
Mecanismo De Acción
N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide works by blocking the NMDA receptor, which is responsible for the transmission of glutamate, an important neurotransmitter in the brain. This blockage leads to a dissociative state, characterized by a sense of detachment from one's surroundings and altered perception of reality. This compound also affects other neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have both acute and long-term effects on the brain and body. Acutely, it can cause hallucinations, dissociation, and euphoria. Long-term use has been associated with cognitive impairment, memory loss, and psychosis. This compound has also been shown to have cardiovascular effects, including increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been used as a research tool to study the NMDA receptor and its role in various neurological and psychiatric disorders. Its dissociative effects make it a useful tool for studying altered states of consciousness. However, its psychoactive effects also make it difficult to use in traditional laboratory settings, as it can be difficult to control the subjective experiences of study participants.
Direcciones Futuras
There are several potential future directions for N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide research. One area of interest is its potential therapeutic use in treating depression and chronic pain. Additionally, further research is needed to fully understand the long-term effects of this compound use on the brain and body. Finally, there is a need for more research on the NMDA receptor and its role in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been studied for its potential therapeutic effects, particularly in the treatment of depression and chronic pain. It has been found to have similar antidepressant effects as ketamine, another dissociative drug. This compound has also been studied for its potential use in treating opioid addiction. Additionally, this compound has been used as a research tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-(4-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-9-12(10-8-11)17-15(19)16(20)18-13-5-3-4-6-14(13)21-2/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUYHQQIGMMXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


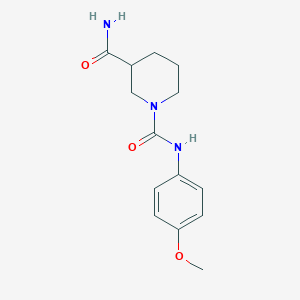
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-isobutyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4391648.png)
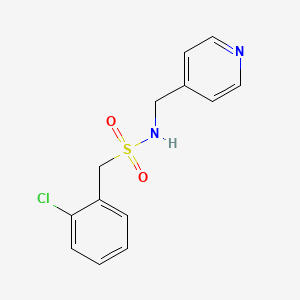
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4391654.png)
![4-cyano-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4391660.png)

![3-[5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4391675.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4391679.png)
![5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391691.png)

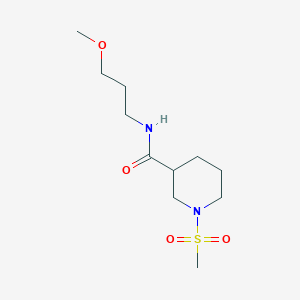
![N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4391730.png)
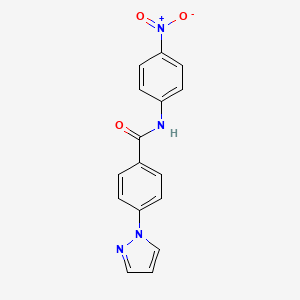
![ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate](/img/structure/B4391744.png)
